Fmoc-|A-HoArg(Pbf)-OH
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Overview
Description
Fmoc-|A-HoArg(Pbf)-OH: is a synthetic peptide derivative commonly used in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids. The compound also contains a homoarginine (HoArg) residue with a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-|A-HoArg(Pbf)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
Protection of the Guanidino Group: The guanidino group of homoarginine is protected using the Pbf group. This is done by reacting homoarginine with Pbf-Cl in the presence of a base.
Coupling Reaction: The protected amino acid is then coupled with the desired peptide chain using standard peptide coupling reagents such as HBTU, HATU, or DIC.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of automated peptide synthesizers for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-|A-HoArg(Pbf)-OH: undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection of Fmoc: Typically achieved using piperidine in DMF.
Deprotection of Pbf: Usually done using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIS).
Major Products Formed
The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further used in peptide synthesis.
Scientific Research Applications
Fmoc-|A-HoArg(Pbf)-OH: has several applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biological Studies: Utilized in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medical Research: Employed in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: Used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-|A-HoArg(Pbf)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and Pbf groups protect the amino and guanidino groups, respectively, during the synthesis process, preventing unwanted side reactions. The protected amino acid can then be selectively deprotected and coupled with other amino acids to form the desired peptide.
Comparison with Similar Compounds
Fmoc-|A-HoArg(Pbf)-OH: can be compared with other protected amino acids such as:
Fmoc-Lys(Boc)-OH: Contains a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group.
Fmoc-Arg(Pbf)-OH: Contains an arginine residue with a Pbf protecting group.
The uniqueness of This compound lies in the presence of the homoarginine residue, which provides different steric and electronic properties compared to other amino acids.
Properties
IUPAC Name |
(3S)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)32(22(3)28-18-35(4,5)46-31(20)28)47(43,44)39-33(36)37-16-10-11-23(17-30(40)41)38-34(42)45-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,23,29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUZTADXOCHTJW-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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